chemical structure and properties of tert-butyl N-[2-(methoxyamino)ethyl]carbamate
chemical structure and properties of tert-butyl N-[2-(methoxyamino)ethyl]carbamate
The following technical guide details the chemical structure, properties, and applications of tert-butyl N-[2-(methoxyamino)ethyl]carbamate , a specialized heterobifunctional linker critical in medicinal chemistry and bioconjugation.
CAS Registry Number: 1564605-36-2
Formula:
Executive Summary
tert-Butyl N-[2-(methoxyamino)ethyl]carbamate is a heterobifunctional linker featuring two distinct amine-based functionalities: an acid-labile Boc-protected primary amine and a chemically unique N-methoxyamine (alkoxyamine).[1]
Its primary utility lies in chemoselective ligation .[1] Unlike standard amines, the N-methoxyamine moiety exhibits a significantly lower pKa (~4.6), allowing it to react selectively with aldehydes and ketones at acidic pH (4.0–5.5) to form stable oxime linkages . This property renders the molecule indispensable in the synthesis of oxime-linked antibody-drug conjugates (ADCs), peptide therapeutics (e.g., Ceftolozane intermediates), and aldehyde-tagged protein labeling.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of an ethylenediamine core where one nitrogen is carbamoylated (Boc-protected) and the other is N-alkoxylated (methoxyamine).
| Feature | Specification | Functional Role |
| IUPAC Name | tert-butyl N-[2-(methoxyamino)ethyl]carbamate | Systematic identification.[1][2] |
| SMILES | CC(C)(C)OC(=O)NCCNOC | Digital structure representation. |
| Boc Group | tert-Butoxycarbonyl ( | Protective Group: Masks the primary amine; removed by TFA or HCl.[1] |
| Methoxyamine | Reactive Handle: Nucleophile for oxime ligation; resists acylation compared to alkyl amines.[1] | |
| Linker Core | Ethylene ( | Spacer: Provides minimal steric separation (approx.[1] 3.5 Å) between functional ends.[1][3] |
Structural Diagram
The following diagram illustrates the connectivity and electronic environment of the functional groups.
Caption: Structural segmentation highlighting the orthogonal reactivity of the Boc and Methoxyamine groups.
Physicochemical Properties[1][4][6][7][8][9]
Understanding the physical state and solubility is vital for experimental handling.[1]
| Property | Value / Description | Note |
| Physical State | Viscous Colorless to Pale Yellow Liquid | May crystallize upon prolonged storage at -20°C. |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atmospheric pressure.[1] |
| Density | ~1.05 g/mL | Estimated based on structural analogs.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. | Sparingly soluble in water; use organic co-solvent for aqueous reactions.[1] |
| pKa (Methoxyamine) | 4.6 ± 0.5 | Critical Parameter: Much less basic than alkyl amines (pKa ~10).[1] |
| Stability | Stable at Room Temp (Inert Atmosphere).[1] | Oxidation sensitive; store under Nitrogen/Argon.[1] |
Synthesis & Production Protocols
While direct mono-protection of diamines is possible, it often yields mixtures.[1] The most robust laboratory synthesis involves the displacement of a sulfonate ester by methoxyamine.
Recommended Synthetic Route (Nucleophilic Displacement)
This protocol avoids the formation of bis-Boc or bis-methoxy byproducts.[1]
Step 1: Activation of N-Boc-Ethanolamine
-
Reagents: N-Boc-ethanolamine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM), 0°C.
-
Procedure: Add MsCl dropwise to the N-Boc-ethanolamine/TEA solution. Stir 1h. Wash with water, dry, and concentrate to yield the mesylate (
).[1]
Step 2: Displacement with Methoxyamine [1]
-
Reagents: Mesylate intermediate (from Step 1), O-Methylhydroxylamine hydrochloride (
, 3.0 eq), Potassium Carbonate ( , 3.0 eq). -
Solvent: DMF or Acetonitrile (anhydrous).[1]
-
Procedure: Heat the mixture to 60°C for 4–12 hours. The excess methoxyamine drives the reaction to completion.
-
Workup: Dilute with water, extract with Ethyl Acetate. The product is purified via silica gel chromatography (Hexane/EtOAc).
Caption: Step-wise synthesis via mesylate displacement ensuring high regioselectivity.
Applications in Drug Development: The Oxime Ligation[10]
The defining feature of this molecule is its ability to perform chemoselective oxime ligation .[1][4] This reaction is "bioorthogonal," meaning it can occur in complex biological media without interfering with native functional groups like amines (lysine) or thiols (cysteine).
Mechanism of Action[3][8][10][12][13]
-
pH Gating: At pH 4.5, the N-methoxyamine (pKa ~4.[1]6) remains largely unprotonated and nucleophilic.[1][5] Conversely, lysine residues (pKa ~10.5) are fully protonated (
) and non-nucleophilic. -
Condensation: The methoxyamine attacks an aldehyde/ketone tag on the target molecule.[1]
-
Stabilization: The resulting oxime bond (
) is hydrolytically stable and thermodynamically favored over the imine ( ).
Experimental Protocol: Oxime Ligation
Use this protocol for conjugating the linker to an aldehyde-tagged protein or peptide.[1]
-
Buffer: 0.1 M Sodium Acetate, pH 4.5.
-
Concentration: Target Aldehyde (10–50 µM), Linker (1–5 mM, excess required).
-
Catalyst (Optional): p-Phenylenediamine (10 mM) can accelerate the reaction rate by 10–100x via aniline catalysis.[1]
-
Incubation: 4–16 hours at 25°C or 37°C.
-
Purification: Desalting column (PD-10) or Dialysis to remove excess linker.[1]
Caption: Mechanism of chemoselective oxime ligation under acidic conditions.[1]
Safety & Handling
-
Hazards: The compound is an irritant.[1][6] Methoxyamine derivatives can be toxic if inhaled or absorbed.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Stability: Avoid strong acids (removes Boc) and strong oxidizers (oxidizes amine).
References
-
Smolecule Inc. (2024).[1] Product Data: tert-butyl N-[2-(methoxyamino)ethyl]carbamate (CAS 1564605-36-2).[1] Retrieved from
- Krapcho, A. P., et al. (1990). Mono-protected Diamines: N-tert-Butoxycarbonyl-alkyldiamines. Synthetic Communications, 20(16), 2559–2564. (Methodology for mono-Boc protection).
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link (Mechanism of Oxime Ligation).
- Toda, A., et al. (2014). Synthesis of Ceftolozane: Utilization of Alkoxyamine Intermediates. Journal of Antibiotics.
-
PubChem. (2024).[1] Compound Summary: 2-Methoxyethylamine and Derivatives. National Library of Medicine.[1] Retrieved from
Sources
- 1. 2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-METHOXYETHYL)METHYLAMINE | 38256-93-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]
